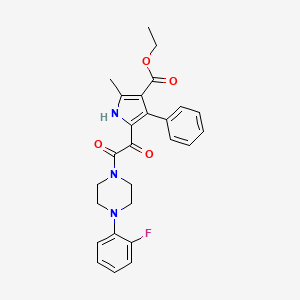
5-(2-(4-(2-氟苯基)哌嗪-1-基)-2-氧代乙酰基)-2-甲基-4-苯基-1H-吡咯-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C26H26FN3O4 and its molecular weight is 463.509. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
最近的研究探索了含哌嗪化合物的抗癌潜力。值得注意的是,5-(2-(4-(2-氟苯基)哌嗪-1-基)-2-氧代乙酰基)-2-甲基-4-苯基-1H-吡咯-3-羧酸乙酯 表现出前景。例如,观察到某些衍生物增加了癌细胞中H2AX的磷酸化,与已知PARP抑制剂奥拉帕尼的效果相当 。需要进一步研究其作用机制和对特定癌症类型的疗效。
抗炎和镇痛活性
哌嗪的特定衍生物已显示出抗炎和镇痛特性。例如,(S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺和(S)-N-(苯并[d]噻唑-2-基)-1-(4-硝基苯磺酰基)吡咯烷-2-甲酰胺等化合物表现出此类活性 。研究人员可以探索我们的化合物是否具有类似的效果,从而可能为疼痛管理和炎症相关疾病提供新的治疗选择。
作用机制
Target of Action
The primary target of ethyl 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate Compounds with a piperazine moiety, such as this one, are widely employed in drugs and show a wide range of biological and pharmaceutical activity .
Mode of Action
The exact mode of action of ethyl 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate It’s worth noting that compounds with a piperazine moiety have been found to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
The specific biochemical pathways affected by ethyl 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate Piperazine derivatives are known to influence a variety of biological and pharmaceutical activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ethyl 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate The in silico adme properties of similar compounds have been predicted in previous studies .
Result of Action
The molecular and cellular effects of ethyl 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate Compounds with a piperazine moiety have been associated with a wide range of biological and pharmaceutical activities .
生物活性
Ethyl 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a pyrrole core substituted with various functional groups, including a piperazine moiety and a fluorophenyl group. The presence of these groups suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and in enzyme inhibition.
1. Interaction with Receptors
Research indicates that compounds containing piperazine and fluorophenyl groups often exhibit affinity for neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Ethyl 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate may act as an antagonist or partial agonist at these sites, influencing mood and behavior.
2. Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. A study demonstrated that derivatives of piperazine exhibited significant AChE inhibitory activity, which could be extrapolated to this compound due to structural similarities .
Antimicrobial Activity
Preliminary screening has shown that related compounds exhibit antimicrobial properties. For instance, derivatives of similar structures have been tested against various bacterial strains, demonstrating effectiveness against Gram-positive and Gram-negative bacteria . The activity is often quantified using Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC against E. coli | MIC against S. aureus |
|---|---|---|
| Compound A | 32 μg/mL | 16 μg/mL |
| Compound B | 64 μg/mL | 32 μg/mL |
| Ethyl 5-(...) | TBD | TBD |
Antioxidant Activity
Compounds similar to ethyl 5-(...) have shown antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage in various diseases.
Case Study 1: Neuroprotective Effects
A study evaluating the neuroprotective effects of piperazine derivatives demonstrated that certain compounds could significantly reduce neuronal cell death induced by oxidative stress. The results indicated that ethyl 5-(...) might share similar protective effects due to its structural components .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Recent SAR studies on piperazine-containing compounds revealed that modifications to the fluorophenyl group significantly affected biological activity. Compounds with electron-withdrawing groups showed enhanced receptor affinity and enzyme inhibition . This suggests that ethyl 5-(...) could be optimized further to enhance its pharmacological profile.
属性
IUPAC Name |
ethyl 5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O4/c1-3-34-26(33)21-17(2)28-23(22(21)18-9-5-4-6-10-18)24(31)25(32)30-15-13-29(14-16-30)20-12-8-7-11-19(20)27/h4-12,28H,3,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEKAZKQZYEOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














